(1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carbaldehyde
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Overview
Description
Ursolic aldehyde is a natural product belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects . The molecular formula of ursolic aldehyde is C30H48O2, and it has a molecular weight of 440.7009 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursolic aldehyde can be synthesized through various chemical reactions. One common method involves the ozonolysis of alkenes, where an alkene reacts with ozone to form an ozonide, which is then reduced to form the aldehyde . Another method involves the semi-synthetic modification of ursolic acid, where modifications occur at specific positions such as C-3, C12-C13, and C-28 .
Industrial Production Methods: Industrial production of ursolic aldehyde often involves extraction from natural sources such as bear fruit, berries, and some herbs . The extraction process typically includes solvent extraction followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ursolic aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Ursolic aldehyde can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include ursolic acid, its derivatives, and other triterpenoid compounds .
Scientific Research Applications
Ursolic aldehyde has a wide range of applications in scientific research:
Mechanism of Action
Ursolic aldehyde exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by activating the LKB1-AMPK signaling pathway.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Anti-tumor Activity: Ursolic aldehyde induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Ursolic aldehyde is often compared with other pentacyclic triterpenoids such as:
Ursolic Acid: Both compounds share similar biological activities, but ursolic aldehyde is more reactive due to the presence of the aldehyde group.
Oleanolic Acid: Similar in structure and function, oleanolic acid also exhibits anti-inflammatory and anti-tumor properties.
Betulinic Acid: Another triterpenoid with significant anti-cancer properties, betulinic acid differs in its specific molecular targets and pathways.
Ursolic aldehyde stands out due to its unique combination of biological activities and its potential for further chemical modifications to enhance its therapeutic properties.
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3 |
InChI Key |
VLFUANNVMXKBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |
Origin of Product |
United States |
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